Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)-
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Overview
Description
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical And Physiological Effects
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)-. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new drugs based on this compound.
Synthesis Methods
The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- involves the reaction of 4-methoxybenzoyl chloride with 4-fluoroaniline to form 4-(4-fluorophenyl)-1-(4-methoxybenzoyl)piperazine. This intermediate compound is then reacted with 6-amino-1,2,4-triazine-5(4H)-one to form the desired product.
Scientific Research Applications
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
properties
CAS RN |
148680-63-1 |
---|---|
Product Name |
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- |
Molecular Formula |
C23H23FN6O2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H23FN6O2/c1-32-20-8-2-17(3-9-20)21-14-22-23(31)30(25-15-29(22)26-21)16-27-10-12-28(13-11-27)19-6-4-18(24)5-7-19/h2-9,14-15H,10-13,16H2,1H3 |
InChI Key |
QOTWGDLZNSBQTD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CN4CCN(CC4)C5=CC=C(C=C5)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CN4CCN(CC4)C5=CC=C(C=C5)F |
Other CAS RN |
148680-63-1 |
synonyms |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-8-(4-methoxyphenyl)-1,3,4 ,9-tetrazabicyclo[4.3.0]nona-2,6,8-trien-5-one |
Origin of Product |
United States |
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